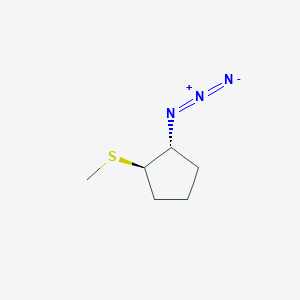

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

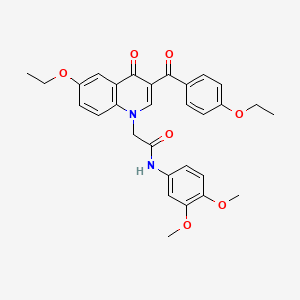

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane, also known as AMC or Azido-Methyl-Cyclopentane, is a versatile compound that has gained significant attention in the field of chemical biology and medicinal chemistry. This compound is a bifunctional molecule that contains both an azide and a thiol group, making it an ideal candidate for bioconjugation and labeling applications.

Scientific Research Applications

Synthesis and Structural Studies

Peptidotriazoles on Solid Phase : The cycloaddition of azides to alkynes, including molecules similar to (1R,2R)-1-Azido-2-methylsulfanylcyclopentane, represents a cornerstone in the synthesis of 1H-[1,2,3]-triazoles, which are crucial for developing peptidomimetics and pharmaceuticals. This process leverages regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, allowing for the integration of diverse functional groups into peptide backbones or side chains, enhancing the structural complexity and potential bioactivity of peptides (Tornøe, Christensen, & Meldal, 2002).

Photochemical and ESR Spectral Studies : Research into the stereochemical memory effect in the photochemical reactions of compounds structurally related to this compound highlights the precision of radical cation rearrangements in producing specific stereochemical outcomes. This provides insights into the design of photochemical reactions for synthesizing complex organic structures with high stereocontrol (Adam et al., 1992).

Functionalized N-heterocyclic Carbenes (NHCs) : The reaction of IPr x SiCl(2) with 1-azidoadamantane to produce functionalized NHCs illustrates the versatility of azide compounds in generating NHC-based systems. These findings are pertinent for developing new catalytic systems and enhancing the scope of NHC applications in organic synthesis and material science (Ghadwal, Roesky, Granitzka, & Stalke, 2010).

Mechanistic Insights and Reaction Pathways

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : Studies employing MALDI-TOF MS to characterize primary amine end-functionalized polystyrene and poly(methyl methacrylate) synthesized via living anionic polymerization techniques demonstrate the utility of azide-functionalized compounds in polymer science. Such methodologies enable precise functionalization of polymers, paving the way for advanced materials with tailored properties (Ji, Sakellariou, & Mays, 2007).

Rhodium-catalyzed Silylcarbocyclization (SiCaC) : The SiCaC process, utilizing 1,6-enynes, demonstrates the potential of utilizing azide and related compounds in the synthesis of cyclic structures, highlighting innovative pathways for constructing carbocyclic and heterocyclic compounds. This research underscores the importance of such reactions in developing novel synthetic routes for complex molecules (Ojima, Vu, Lee, McCullagh, Moralee, Fujiwara, & Hoang, 2002).

properties

IUPAC Name |

(1R,2R)-1-azido-2-methylsulfanylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-10-6-4-2-3-5(6)8-9-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCACGALLTQJWNZ-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCC[C@H]1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2977271.png)

![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)